B1579852 DL-VALINE (15N)

DL-VALINE (15N)

Cat. No.: B1579852
M. Wt: 118.14
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Development of Nitrogen-15 Labeled Amino Acids

The development of nitrogen-15 labeled amino acids traces its origins to pioneering isotope chemistry research conducted in the 1930s, when attempts to detect small fluctuations of the nitrogen isotope ratio in natural amino acids were first undertaken. The groundbreaking work of Schenheimer and Rittenberg at Columbia University established the foundation for decades of subsequent efforts to isolate individual amino acids from living organisms for nitrogen isotope ratio determination. These early investigations required overcoming significant technical challenges to achieve the high degree of purity necessary for detecting isotopic variations, which typically ranged from 0.36 to 0.39 percent as fractional abundance of nitrogen-15.

The technical difficulties associated with nitrogen-15 amino acid analysis persisted until the 1980s and early 1990s, when several laboratories successfully overcame these obstacles and achieved outstanding progress in the field. This breakthrough period provided crucial insights into microbial processes and the dietary patterns of fossil animals, establishing the scientific foundation for modern isotope ecology applications. The development of continuous-flow analytical systems, specifically gas chromatography combined with combustion and isotope-ratio mass spectrometry, around 1990 significantly accelerated research progress in this domain. Although chromatographic limitations prevented the determination of isotopic compositions for all twenty amino acids, the high-throughput and high sensitivity capabilities of these new instruments made them the mainstream analytical approach.

The evolution of nitrogen-15 nuclear magnetic resonance spectroscopy techniques represented another crucial milestone in the development of labeled amino acid research. Early nuclear magnetic resonance studies of nitrogen-15 labeled amino acids faced significant challenges due to extensive line-broadening of hydrogen-nitrogen signals caused by water exchange in aqueous samples at room temperatures. These exchange rates, exceeding approximately 100 per second for ammonia groups, rendered the hydrogen-nitrogen-15 groups undetectable under standard experimental conditions. However, researchers discovered that lowering temperatures to minus five degrees Celsius allowed facile characterization of nitrogen-15 labeled amino acids, significantly expanding the metabolite pools available for nuclear magnetic resonance study.

Significance of DL-Valine (15N) in Biochemical Research

DL-Valine (15N) has established itself as a fundamental tool in biochemical research due to its unique properties and applications in studying protein structure, dynamics, and metabolic pathways. The compound enables direct characterization of nitrogen metabolism in complex biological systems through nuclear magnetic resonance spectroscopy, offering advantages over carbon-13 labeled amino acids in terms of cost-effectiveness and analytical capabilities. Nuclear magnetic resonance studies utilizing DL-Valine (15N) have demonstrated the ability to measure ammonia production in enzyme-catalyzed reactions and to track the transport and metabolism of individual amino acids in mammalian cell culture systems.

The application of DL-Valine (15N) in protein nuclear magnetic resonance spectroscopy has revealed superior spectral resolution compared to conventional hydrogen nuclear magnetic resonance approaches. Research has shown that the effective resolution of one-dimensional nitrogen-15 nuclear magnetic resonance spectra significantly exceeds that of corresponding hydrogen nuclear magnetic resonance spectra, with resolution ratios of approximately 300 versus 50, respectively. This enhanced resolution stems from narrower resonances and greater structure-induced chemical-shift dispersion in nitrogen-15 spectra, enabling more precise structural characterization of proteins containing valine residues.

Metabolic studies utilizing DL-Valine (15N) have provided crucial insights into amino acid utilization and nitrogen metabolism in biological systems. Research investigating the utilization rates of D-[15N] valine in infants receiving parenteral nutrition demonstrated retention of nitrogen-15 in the protein pool ranging from 23.2 percent for valine to 48.6 percent for alanine. These studies revealed that cumulative renal excretion accounted for 70 percent of the applied nitrogen-15 dose from valine, with 44 percent appearing as unchanged D-[15N] valine, 16.6 percent as nitrogen-15 urea, and 1.2 percent as nitrogen-15 ammonium. Such findings have important implications for understanding amino acid metabolism and optimizing nutritional interventions.

The compound has also proven valuable in ecological and environmental research applications. Studies examining nitrogen isotope fractionation during soil organic nitrogen decomposition have utilized the delta nitrogen-15 values of amino acids, including valine, to understand environmental processes. Research has demonstrated that the delta nitrogen-15 values of most amino acids increase with soil depth by 3-7 per mil, similar to increases in bulk nitrogen-15 signatures. However, source amino acids like phenylalanine showed no change with depth, indicating a lack of nitrogen isotope fractionation during depolymerization and ammonification processes.

Isotope Labeling Strategies in Amino Acid Research

Contemporary isotope labeling strategies for amino acid research have evolved to encompass diverse approaches for incorporating nitrogen-15 into biological systems with varying degrees of specificity and efficiency. Uniform labeling represents the simplest and most cost-effective approach, wherein proteins are produced through expression from bacteria grown on minimal medium supplemented with nitrogen-15 ammonium chloride and standard glucose. This technique enables researchers to record standard solution nuclear magnetic resonance heteronuclear single quantum coherence experiments, providing valuable information about protein folding and spectral quality assessment.

Selective amino acid labeling strategies have emerged as sophisticated alternatives to uniform labeling, offering enhanced specificity for particular research applications. Comprehensive assessments of selective amino acid nitrogen-15 labeling using human embryonic kidney 293 cells have identified minimal metabolic scrambling for ten amino acid alpha-nitrogen atoms, including cysteine, phenylalanine, histidine, lysine, methionine, asparagine, arginine, threonine, tryptophan, and tyrosine. Additionally, glycine and serine demonstrate interconversion with each other, while alanine, aspartic acid, glutamic acid, isoleucine, leucine, and valine experience significant scrambling during cellular metabolism.

Advanced labeling strategies have been developed to address metabolic scrambling challenges and optimize nitrogen-15 incorporation efficiency. Research has demonstrated that tuning culture conditions can suppress valine and isoleucine scrambling, improving the reliability of selective labeling approaches. These findings have led to the development of specific labeling protocols, such as the VIL strategy targeting valine, isoleucine, and leucine, and the KGS strategy focusing on lysine, glycine, and serine. Mass spectrometric analysis of these labeling approaches has revealed nitrogen-15 incorporation levels of 30 plus or minus 14 percent for VIL constructs and 52 plus or minus 2 percent for KGS constructs.

The development of sparse labeling techniques represents a sophisticated approach for studying heavily post-translationally modified proteins, including glycoproteins. These methods involve isotope labeling of both nitrogen-15 and carbon-13 in selected amino acids within proteins, serving as an alternative to uniform labeling for nuclear magnetic resonance spectroscopy applications. Sparse labeling strategies provide identity information for each spectral peak while demonstrating minimal metabolic scrambling for twelve amino acid residues, with feasible strategies available to reduce scrambling for additional residues.

Table 1: Nitrogen-15 Incorporation Efficiency in Different Labeling Strategies

Labeling Strategy Target Amino Acids Incorporation Efficiency Metabolic Scrambling
VIL Valine, Isoleucine, Leucine 30 ± 14% Significant (suppressible)
KGS Lysine, Glycine, Serine 52 ± 2% Moderate
Uniform All amino acids 93.4-99% Variable
Selective Individual amino acids Variable Minimal for 10 residues

Table 2: Chemical Properties of DL-Valine (15N)

Property Value Reference
Molecular Formula C₅H₁₁¹⁵NO₂
Molecular Weight 118.14 g/mol
Melting Point 295°C (sublimation)
Isotopic Purity 98 atom % ¹⁵N
Optical Activity [α]25/D +26.6°, c = 1 in 5 M HCl (L-form)
Solubility Slightly soluble in water

Properties

Molecular Weight

118.14

Purity

98%

Origin of Product

United States

Comparison with Similar Compounds

Isotopic Variants of Valine

DL-Valine (15N) belongs to a family of isotopically labeled valine derivatives. Below is a comparative analysis of key variants:

Compound Isotope Labeling Purity Key Applications Reference
DL-Valine (15N) 15N (98%) 98% Metabolic tracing, IRMS calibration
DL-Valine (2-13C) 13C (99%) 99% Carbon flux studies, NMR spectroscopy
L-Valine (15N) 15N (98%) 98% Protein synthesis, cell culture media
DL-Valine (D8) Deuterated (D8, 98%) 98% Solubility studies, kinetic isotope effects

Key Differences :

  • Stereochemistry : DL-Valine (racemic mixture) vs. L-Valine (biologically active form). L-Valine (15N) is preferred in cell culture for its compatibility with enzymatic systems .
  • Isotope Type : 15N is ideal for nitrogen cycle studies, while 13C and deuterated variants are used in carbon metabolism and physicochemical property analyses, respectively .
Role in Protein and Gel Studies
  • DL-Valine (unlabeled) enhances myofibrillar protein (MP) gel strength (59.5 g) and water retention (76.76%) at 0.075% concentration via hydrophobic interactions and disulfide bonds .
  • The 15N tag enables tracking of valine incorporation into proteins during gel formation .
Isotopic Standards in Analytical Chemistry
  • DL-Valine (15N) serves as a precision standard in IRMS, with δ15N = -6.15‰ and measurement precision <0.08‰ .
  • Comparison with 13C-labeled Valine :
    • δ13C = -10.57‰ for DL-Valine (13C) vs. δ15N = -6.15‰ for DL-Valine (15N) .
    • 13C variants are used for carbon sourcing studies, while 15N is critical for nitrogen dynamics .

Stability and Reactivity

  • DL-Valine (15N) exhibits unique radical decay kinetics at 400 K, studied for electron migration in crystalline structures .
  • Comparison with L-Valine: No significant differences in thermal stability are reported, but stereochemistry may influence radical reaction pathways .

Preparation Methods

Preparation Methods of DL-Valine (15N)

Microbial Fermentation with Isotopic Enrichment

The primary method for preparing DL-Valine (15N) involves microbial fermentation under controlled isotopic conditions. This approach maximizes the incorporation of nitrogen-15 into valine while minimizing contamination from atmospheric nitrogen (which contains predominantly nitrogen-14).

  • Process Description : Microorganisms capable of synthesizing valine are cultured in media enriched with nitrogen-15 sources (e.g., 15N-labeled ammonium salts or 15N-labeled nitrogen gas).
  • Control Parameters : Fermentation parameters such as pH, temperature, and nutrient composition are tightly controlled to optimize isotope incorporation.
  • Isotopic Enrichment Assessment : Reverse isotope dilution techniques and mass spectrometry are employed to measure and confirm the isotopic purity of the product.

This method yields DL-Valine (15N) with high isotopic enrichment suitable for research applications.

Chemical Synthesis and Enzymatic Resolution Approaches

While direct chemical synthesis of isotopically labeled amino acids is challenging, enzymatic methods have been developed for related amino acids (e.g., D-tyrosine) that can inspire approaches for valine.

  • Enzymatic Resolution : Racemic mixtures of amino acids (DL-forms) can be selectively acylated and then enzymatically hydrolyzed to separate the D- and L-forms. For example, N-acetyl-DL-tyrosine is prepared by acylation and then resolved using immobilized D-acylation hydrolase enzymes, yielding high optical purity D-tyrosine.
  • Potential Application to Valine : Similar enzymatic resolution could be adapted for DL-Valine (15N) to obtain enantiomerically enriched forms if required.

Although direct patent literature specific to DL-Valine (15N) enzymatic preparation is limited, analogous enzymatic techniques for other amino acids demonstrate the feasibility of such methods.

Analytical Techniques for Quality and Isotopic Purity

The preparation of DL-Valine (15N) requires rigorous analysis to ensure isotopic enrichment and chemical purity:

  • Mass Spectrometry (MS) : Used to measure the isotopic distribution and confirm the presence of 15N in the amino acid. Advanced MS techniques can distinguish between unlabeled, singly labeled, and multiply labeled isotopologues.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 15N NMR provides direct evidence of nitrogen-15 incorporation and helps verify the chemical structure.
  • Isotope Pattern Fitting : Complex isotope patterns arising from partial labeling and metabolic scrambling are analyzed using computational fitting methods to quantify the degree of labeling in peptides containing valine.

Summary Table of Preparation Methods

Method Description Advantages Limitations
Microbial Fermentation Culturing microorganisms in 15N-enriched media High isotopic enrichment, scalable Requires specialized fermentation setup
Enzymatic Resolution Acylation and enzymatic hydrolysis of racemate High optical purity, selective More complex, enzyme availability
Chemical Synthesis (limited) Direct chemical incorporation of 15N Precise control over labeling site Challenging, costly

Research Findings and Practical Considerations

  • Controlled fermentation remains the most practical and widely used method to produce DL-Valine (15N) with high isotopic enrichment and purity suitable for research.
  • Enzymatic methods, while established for other amino acids, could be adapted for valine to obtain enantiomerically pure forms if needed.
  • Analytical validation using mass spectrometry and NMR is critical to confirm isotopic incorporation and purity.
  • Metabolic scrambling during biological incorporation can lead to partial loss or redistribution of the 15N label, which must be accounted for in experimental design.

Q & A

Q. How can researchers ensure compliance with NIH guidelines when using DL-VALINE (15N) in preclinical studies?

  • Methodological Answer : Document animal welfare protocols (IACUC approval), randomization methods, and blinding procedures. Share raw data (e.g., mass spectra, chromatograms) in public repositories like Figshare. Adhere to ARRIVE 2.0 guidelines for reporting in vivo experiments .

Q. What steps prevent inadvertent plagiarism when citing prior DL-VALINE (15N) synthesis methods?

  • Methodological Answer : Use plagiarism detection software (e.g., Turnitin) during manuscript drafting. Paraphrase procedural descriptions and cite original sources for reaction schemes. For common methods (e.g., HPLC), reference standardized protocols instead of specific papers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.